4-(2,5-Difluorophenyl)-2-methylphenol
Description
Contextual Significance of Difluorophenyl and Methylphenol Scaffolds in Organic Chemistry
In the realm of chemical synthesis and drug discovery, molecular scaffolds serve as foundational frameworks for building more complex molecules. mdpi.comwiley-vch.de The 4-(2,5-Difluorophenyl)-2-methylphenol structure is a biaryl compound built upon two significant scaffolds: difluorophenyl and methylphenol.
The difluorophenyl scaffold , particularly the inclusion of fluorine atoms, is a widely used strategy in medicinal chemistry. tandfonline.comresearchgate.net Fluorine's high electronegativity and small size can profoundly alter a molecule's properties. mdpi.comnih.gov Strategic placement of fluorine can enhance metabolic stability by blocking sites prone to oxidation, increase binding affinity to biological targets through altered electronic interactions, and modulate lipophilicity, which affects how a molecule moves through biological membranes. tandfonline.comresearchgate.netmdpi.comnih.gov The electron-withdrawing nature of fluorine can also lower the pKa of nearby acidic or basic groups, influencing the compound's ionization state under physiological conditions. mdpi.com
Rationale for In-depth Academic Investigation of this compound
The rationale for investigating this compound stems from the strategic combination of its two core scaffolds. The molecule represents a specific example of a hydroxylated biphenyl (B1667301), a class of compounds noted for its antioxidant and other biological activities. nih.gov The direct linkage of the 2,5-difluorophenyl ring to the 2-methylphenol backbone creates a biaryl structure, a motif present in numerous pharmacologically active compounds. rsc.orgrsc.org
The investigation of this specific compound is driven by several key hypotheses:
Synergistic Properties: The fusion of the fluorinated ring with the methylphenol could result in synergistic or novel properties not present in the individual components. The fluorine atoms are expected to enhance metabolic stability and binding capabilities, while the phenol (B47542) group offers a site for biological interaction and a handle for synthetic modification. mdpi.comresearchgate.net
Medicinal Chemistry Applications: As many biphenyl derivatives are used in medicine, this compound could be a candidate for development as an anti-inflammatory, antimicrobial, or anticancer agent. researchgate.netrsc.orgnih.gov
Materials Science Potential: Biaryl compounds are also crucial in materials science, for example, in the development of organic light-emitting diodes (OLEDs). rsc.org The specific electronic properties conferred by the difluoro-substitution could make this compound a useful intermediate for novel materials. ossila.com
Overview of Existing Foundational Research Pertaining to the this compound Core Structure
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, a significant body of foundational research exists for the synthesis and application of its core structural class: biaryl compounds. The primary methods for creating the crucial carbon-carbon bond between the two aryl rings are transition-metal-catalyzed cross-coupling reactions. numberanalytics.comfiveable.meresearchgate.net
Key synthetic approaches relevant to the construction of the this compound backbone include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide is one of the most versatile and widely used methods for biaryl synthesis due to its mild conditions and high functional group tolerance. fiveable.mersc.org
Ullmann Coupling: A classical method involving the copper-mediated coupling of aryl halides. numberanalytics.comfiveable.me While historically important, it often requires harsher conditions than modern palladium-catalyzed methods. fiveable.me
Other Cross-Coupling Reactions: Methods such as the Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings are also powerful tools for biaryl synthesis. numberanalytics.comrsc.org
Research on analogous compounds, such as other substituted biaryls and biphenyl phenols, shows they are investigated for a wide range of applications, including as catalysts, biologically active agents, and advanced materials. nih.govrsc.orgnih.gov For instance, studies on hydroxylated biphenyls have explored their antioxidant potential. nih.gov
Identification of Key Academic Research Gaps and Future Directions for this compound Studies
The primary research gap is the lack of specific data on this compound itself. Its synthesis, full characterization, and properties have not been detailed in accessible academic literature. This presents a clear opportunity for foundational chemical research.
Future research directions should focus on the following areas:
Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis protocol, likely using a modern cross-coupling reaction. Following synthesis, the compound must be fully characterized using modern analytical techniques.
Physicochemical Profiling: A detailed study of its physical and chemical properties is necessary.
Exploration of Biological Activity: Screening the compound for various biological activities (e.g., antimicrobial, antioxidant, anti-inflammatory, cytotoxic) would be a logical next step, given the known bioactivity of related biphenyl and phenol structures. researchgate.netnih.govnih.gov
Derivatization and Structure-Activity Relationship (SAR) Studies: Using the phenolic hydroxyl group as a synthetic handle, a library of derivatives could be created to explore how structural modifications impact biological activity. researchgate.net
Materials Science Applications: Investigation into its electronic and photophysical properties could reveal potential uses as a building block for functional materials like polymers or ligands for catalysts. ossila.comrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-6-9(2-5-13(8)16)11-7-10(14)3-4-12(11)15/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYLJAOOJUCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683794 | |
| Record name | 2',5'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-57-9 | |
| Record name | 2',5'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Route Development for 4 2,5 Difluorophenyl 2 Methylphenol
Retrosynthetic Strategies for Construction of the 4-(2,5-Difluorophenyl)-2-methylphenol Framework
Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules. youtube.comarxiv.org For this compound, the primary disconnection occurs at the aryl-aryl bond, which connects the 2-methylphenol and the 2,5-difluorophenyl moieties. This approach simplifies the target molecule into more accessible precursors. researchgate.net
The most logical disconnection strategy (Figure 1) cleaves the C-C bond between the two aromatic rings. This leads to two primary synthetic routes based on well-established cross-coupling reactions:
Route A: This approach involves a coupling reaction between a derivative of 2-methylphenol functionalized at the 4-position (A1) and a 2,5-difluorophenyl metallic or organoboron reagent (A2). The functional group 'X' in A1 is typically a halide (I, Br, Cl) or a triflate (OTf), which serves as an electrophile. The 'M' group in A2 represents a nucleophilic partner, commonly a boronic acid or ester (for Suzuki-Miyaura coupling) or an organotin reagent (for Stille coupling). organic-chemistry.orglibretexts.org
Route B: This alternative strategy reverses the roles of the coupling partners. A 2,5-difluorobenzene derivative functionalized with an electrophilic group 'X' (B1) is coupled with a 4-metallated or 4-borylated 2-methylphenol derivative (B2).
The choice between these routes often depends on the commercial availability, stability, and reactivity of the precursors. For instance, halogenated phenols are common starting materials, making Route A a frequently explored option. wikipedia.org
Figure 1: Primary retrosynthetic disconnection for this compound.Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Aryl Bond Formation in this compound Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds, particularly for biaryl synthesis. organic-chemistry.orgmdpi.com
The Suzuki-Miyaura coupling is a cornerstone of modern biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.orgnih.gov The synthesis of this compound can be efficiently achieved by coupling a 4-halo-2-methylphenol (e.g., 4-bromo-2-methylphenol) with 2,5-difluorophenylboronic acid.
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as dehalogenation or homocoupling. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 110 | High |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane | 100 | Good to High |
This table presents typical conditions reported for Suzuki-Miyaura reactions in the synthesis of complex biaryls and may be adapted for the target molecule. nih.govnih.govorgsyn.org
While the Buchwald-Hartwig amination is primarily known for C-N bond formation, the ligands and catalytic systems developed for this reaction have proven to be exceptionally effective for other cross-coupling reactions, including Suzuki-Miyaura couplings. orgsyn.orgmdpi.com Ligands such as XPhos, SPhos, and RuPhos, which are bulky, electron-rich biaryl monophosphines, are highly efficient in promoting the challenging coupling of sterically hindered or electron-rich/poor substrates. researchgate.netnih.gov
In the context of synthesizing this compound, employing a Buchwald-Hartwig-type ligand in a Suzuki-Miyaura reaction can enhance catalytic activity, particularly when using less reactive aryl chlorides or hindered coupling partners. researchgate.net These ligands accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, leading to higher yields and lower catalyst loadings. mdpi.com
Direct C–H activation represents a more atom-economical and step-efficient approach to biaryl synthesis, as it circumvents the need for pre-functionalization (e.g., halogenation or borylation) of one of the aryl partners. acs.org For the synthesis of the target molecule, a direct C–H arylation strategy could involve the coupling of 2-methylphenol directly with a 2,5-difluoroaryl halide.
This transformation is typically achieved using a palladium catalyst and often requires a directing group to control regioselectivity. acs.org The hydroxyl group of the phenol (B47542) can act as a native directing group, guiding the catalyst to the ortho C-H bonds. rsc.orgnih.gov However, achieving para-selectivity at the C4 position of 2-methylphenol is more challenging and may require specialized ligand and catalyst systems or a transient directing group strategy. nih.gov Recent advancements have shown promise in the meta-C–H arylation of phenols, which could be adapted for para-selective functionalization under specific conditions. nih.gov This method avoids the separate steps of installing and removing protecting and activating groups, thus streamlining the synthetic process. nih.govresearchgate.net
Regioselective Functionalization Techniques for Methyl and Hydroxyl Groups in this compound Precursors
The synthesis of the required precursors, such as 4-halo-2-methylphenol, demands precise control over regioselectivity. The starting material, 2-methylphenol (o-cresol), has multiple reactive sites. wikipedia.orgepa.govnih.gov The hydroxyl and methyl groups both direct electrophilic substitution to the ortho and para positions.
To achieve selective functionalization at the C4 position (para to the hydroxyl group), a common strategy involves the use of a protecting group for the hydroxyl function. This not only prevents O-functionalization but can also modulate the directing effect. For example, converting the phenol to a bulky silyl (B83357) ether or pivaloate ester can sterically hinder the ortho positions, favoring substitution at the less hindered para position. acs.org Subsequent halogenation, for instance with N-bromosuccinimide (NBS), would then yield the desired 4-bromo-2-methylphenol (B185452) derivative after deprotection.
Alternatively, electrophilic substitution reactions on unprotected o-cresol (B1677501) can yield mixtures of isomers. Careful control of reaction conditions (temperature, solvent, and electrophile) is necessary to maximize the yield of the desired 4-substituted product over the 6-substituted isomer.
Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis of this compound Related Structures
While this compound itself is not chiral, related biaryl structures can exhibit axial chirality (atropisomerism) if rotation around the aryl-aryl bond is restricted, typically by the presence of bulky ortho-substituents. bohrium.comacs.org The enantioselective synthesis of such atropisomers is a significant area of research. researchgate.net
Chemoenzymatic methods combine the power of chemical synthesis with the high stereoselectivity of enzymes. A common strategy is the kinetic resolution of a racemic mixture of a chiral biaryl. acs.orgnih.gov For example, a racemic biaryl alcohol could be acylated using a lipase (B570770) enzyme, which selectively reacts with one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org
Another approach is the desymmetrization of a prochiral precursor. An enzyme, such as an oxidoreductase, can selectively modify one of two identical functional groups on a symmetric molecule to create a chiral center or axis. nih.gov Recent advances have also demonstrated the combination of a chiral Suzuki-Miyaura coupling with an enzymatic kinetic resolution in a one-pot sequence to produce highly enantioenriched atropisomeric biaryls, representing a greener and more efficient alternative to traditional resolution methods. bohrium.comacs.org
Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis
The principal bond-forming reaction for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the synthesis of the target molecule.
A plausible synthetic route involves the coupling of 4-bromo-2-methylphenol with (2,5-Difluorophenyl)boronic acid . The catalytic cycle for this transformation, typically employing a palladium(0) catalyst, can be broken down into three key steps:
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide, in this case, 4-bromo-2-methylphenol, to a coordinatively unsaturated palladium(0) complex (often generated in situ from a palladium(II) precatalyst). This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the C-Br bond being more susceptible to oxidative addition than a C-Cl bond.
Transmetalation: The subsequent step involves transmetalation, where the organic group from the organoboron reagent, (2,5-Difluorophenyl)boronic acid, is transferred to the palladium(II) center. This step typically requires the activation of the boronic acid with a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the difluorophenyl group to the palladium atom, displacing the halide.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate. In this step, the two organic ligands—the 2-methylphenol and the 2,5-difluorophenyl groups—couple to form the desired biaryl product, this compound. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The presence of the electron-withdrawing fluorine atoms on the boronic acid can influence the rate of transmetalation. Electron-deficient arylboronic acids can sometimes exhibit slower reaction rates. The choice of ligand on the palladium catalyst is critical to modulate the reactivity and stability of the catalytic species throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.
A detailed mechanistic investigation would involve kinetic studies to determine the rate-determining step, which can vary depending on the specific substrates, catalyst, ligand, and reaction conditions. For instance, with electron-deficient aryl halides, oxidative addition can be the rate-limiting step, whereas with electron-rich partners, transmetalation or reductive elimination might be slower. Isotopic labeling studies could also be employed to track the movement of specific atoms throughout the reaction and confirm the proposed mechanistic pathways.
| Catalytic Cycle Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of 4-bromo-2-methylphenol. | Arylpalladium(II) halide complex |
| Transmetalation | Transfer of the 2,5-difluorophenyl group from the boronate to the Pd(II) center. | Diaryl-palladium(II) complex |
| Reductive Elimination | Formation of the C-C bond between the two aryl groups and regeneration of Pd(0). | Biaryl product and Pd(0) catalyst |
Sustainable and Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound via the Suzuki-Miyaura coupling can be evaluated and optimized through the lens of these principles.
Choice of Solvents and Reagents: A significant portion of waste in chemical synthesis comes from the use of solvents. nih.gov Traditional Suzuki-Miyaura reactions often utilize organic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF). Green chemistry encourages the use of more environmentally benign solvents like water, ethanol, or supercritical fluids. youtube.comnih.gov The development of water-soluble catalysts and ligands can facilitate reactions in aqueous media, significantly improving the greenness of the process. youtube.com
The choice of base is another important factor. Strong, hazardous bases can be replaced with milder and safer alternatives like potassium carbonate or cesium carbonate. The use of catalytic amounts of reagents is inherently greener than stoichiometric quantities.
Energy Efficiency: Reactions that can be conducted at or near ambient temperature are more energy-efficient. The development of highly active catalyst systems that operate under mild conditions is a key area of research in green chemistry. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.
Catalyst Selection and Recycling: Palladium is a precious and toxic heavy metal. Therefore, minimizing the amount of palladium used (high turnover numbers) and developing methods for its recovery and reuse are crucial for a sustainable process. Heterogeneous catalysts, where the palladium is supported on a solid matrix, can offer advantages in terms of easy separation and recycling. mdpi.com
A comparative analysis of different synthetic routes to this compound based on green chemistry metrics can guide the selection of the most sustainable approach. Metrics such as the E-Factor (Environmental Factor), which measures the total waste produced per unit of product, and the Process Mass Intensity (PMI), which considers the total mass used in a process to produce a certain mass of product, are valuable tools for this evaluation. rsc.org
| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Improvements |
| Atom Economy | Moderately high for the coupling step. | Optimization of the synthesis of starting materials to minimize byproducts. |
| Safer Solvents and Auxiliaries | Traditional use of organic solvents like toluene or THF. | Use of greener solvents like water or ethanol; development of solvent-free conditions. |
| Design for Energy Efficiency | Reactions may require elevated temperatures. | Development of highly active catalysts that function at lower temperatures; use of microwave irradiation. |
| Use of Catalytic Reagents | The reaction is catalytic in palladium. | Use of catalysts with very high turnover numbers to minimize palladium loading. |
| Catalyst Recycling | Homogeneous catalysts can be difficult to recover. | Development and use of heterogeneous catalysts for easier separation and reuse. mdpi.com |
High Resolution Spectroscopic and Crystallographic Characterization of 4 2,5 Difluorophenyl 2 Methylphenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(2,5-Difluorophenyl)-2-methylphenol
NMR spectroscopy is an essential tool for determining the structure of organic molecules in solution and in the solid state. For a molecule like this compound, a suite of NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
To unambiguously assign the complex spectral data anticipated for this molecule, a combination of 2D NMR experiments would be necessary.
Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. It would be crucial for identifying adjacent protons within the 2-methylphenol and 2,5-difluorophenyl rings, for instance, by showing correlations between the protons on the phenolic ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms. uq.edu.au This would allow for the direct assignment of a carbon signal based on its attached proton's chemical shift. For example, the methyl carbon would be easily identified by its correlation to the methyl protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. uq.edu.au It is invaluable for connecting the different fragments of the molecule. For instance, HMBC would be expected to show a correlation from the protons on one aromatic ring to the carbons of the other, confirming the C-C bond linkage between the two rings.
Nuclear Overhauser Effect SpectroscopY (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule in solution, specifically the rotational orientation (dihedral angle) between the two aromatic rings.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts would be speculative. However, analysis of similar compounds suggests the phenolic -OH proton would appear as a broad singlet, the methyl protons as a sharp singlet, and the aromatic protons as complex multiplets in the downfield region of the ¹H NMR spectrum. researchgate.net
Solid-State NMR Spectroscopy for Conformational and Packing Analysis of this compound
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra of the solid material. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to the effects of the crystal packing environment. These differences can provide insights into intermolecular interactions and the molecular conformation in the solid state.
Variable-Temperature NMR Studies for Conformational Dynamics of this compound
Variable-temperature (VT) NMR studies would be employed to investigate the dynamic processes of the molecule, primarily the rotation around the single bond connecting the phenyl and phenol (B47542) rings. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shape of the signals. At low temperatures, where rotation is slow on the NMR timescale, one might observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barrier to rotation.
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
Determination of Crystal Structure and Molecular Conformation
Growing a suitable single crystal of this compound would be the first and most critical step. If successful, the diffraction experiment would yield a wealth of data, including:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The exact position (x, y, z) of every atom in the asymmetric unit.
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.
Molecular Conformation: The definitive dihedral angle between the planes of the 2,5-difluorophenyl ring and the 2-methylphenol ring would be determined.
A representative data table from a single-crystal X-ray diffraction analysis would look similar to the following, though the values are purely illustrative.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₉F₂O |
| Formula Weight | 220.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking) in Crystalline this compound
The crystal structure data would be essential for analyzing the network of non-covalent interactions that stabilize the crystal packing. For this molecule, several key interactions would be investigated:
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. It would be expected to form hydrogen bonds with an acceptor, which could be the oxygen or fluorine atom of a neighboring molecule.
Halogen Bonding: The fluorine atoms on the difluorophenyl ring could potentially act as halogen bond acceptors.
π-Stacking: The aromatic rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These can be parallel-displaced or T-shaped (edge-to-face) interactions. Analysis of centroid-to-centroid distances and interplanar angles between rings would quantify these interactions. nih.gov
Co-crystallization Strategies for Elucidating Weak Interactions of this compound
Co-crystallization is a powerful technique used to form multi-component crystalline solids, which can modify the physicochemical properties of a compound and allow for the detailed study of non-covalent interactions. orgsyn.orggoogle.com For this compound, co-crystallization would be instrumental in understanding the interplay of its various functional groups in forming supramolecular structures. The primary weak interactions expected to govern the crystal packing of this molecule are hydrogen bonding, π-π stacking, and interactions involving fluorine.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. A primary strategy would be to select co-formers that are hydrogen bond acceptors. orgsyn.org These could include molecules with pyridine (B92270), amide, or carboxylate functionalities. By systematically co-crystallizing with a series of such co-formers, the geometry and strength of the O-H···A (where A is the acceptor atom) hydrogen bond can be precisely determined through single-crystal X-ray diffraction.
Common Co-crystallization Methods:
Solvent Evaporation: This is the most common method, where the target compound and a selected co-former are dissolved in a suitable common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals. scispace.comnih.gov
Grinding: Both neat (dry) grinding and liquid-assisted grinding (LAG) are mechanochemical methods where the two solid components are ground together, inducing co-crystal formation. nih.govnih.gov LAG often involves adding a small amount of a liquid that can facilitate molecular mobility. scispace.com
Slurry Co-crystallization: This involves creating a slurry of the compound and co-former in a solvent in which they have limited solubility. Over time, the more stable co-crystal phase will crystallize from the suspension. scispace.com
The selection of a co-former is crucial and is often guided by principles of crystal engineering and supramolecular synthons. google.comgoogle.com A hypothetical screening for this compound could involve the co-formers listed in the table below.
Table 1: Hypothetical Co-former Screening for this compound
| Co-former | Functional Group | Target Interaction | Potential Method |
| Isonicotinamide | Amide, Pyridine | Hydrogen Bonding (O-H···N, O-H···O=C) | Solvent Evaporation, Grinding |
| Benzoic Acid | Carboxylic Acid | Hydrogen Bonding (O-H···O=C) | Slurry, Solvent Evaporation |
| Caffeine | Amide, Imidazole | Hydrogen Bonding, π-π Stacking | Grinding, Solvent Evaporation |
| Naphthalene | Aromatic System | π-π Stacking | Solvent Evaporation |
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing the conformational landscape of a molecule. atlantis-press.com For this compound, these techniques would provide a detailed vibrational fingerprint. The analysis would be based on comparing experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT). atlantis-press.com
Functional Group Analysis:
O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H), typically observed as a broad band in the IR spectrum around 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), a sharp band would be expected at higher wavenumbers. In the solid state, a broader band at lower wavenumbers would indicate intermolecular hydrogen bonding. The O-H in-plane bending vibration would also be identifiable.
C-F Vibrations: The carbon-fluorine bonds will have characteristic stretching vibrations (νC-F) in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibration of the phenolic C-O bond is expected around 1200-1260 cm⁻¹.
Conformational Analysis: The rotational freedom around the single bond connecting the two phenyl rings leads to different possible conformations (dihedral angles). The vibrational frequencies, particularly the low-frequency modes, can be sensitive to these conformational changes. By comparing the experimental IR and Raman spectra with DFT-calculated spectra for different conformers, the most stable conformation in the gas phase or solid state can be inferred.
Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Notes |
| ν(O-H) stretch | 3200 - 3600 | IR | Broad in solid state due to H-bonding |
| ν(Aromatic C-H) stretch | 3000 - 3100 | IR, Raman | Multiple weak to medium bands |
| ν(Methyl C-H) stretch | 2850 - 3000 | IR, Raman | Symmetric and asymmetric stretches |
| ν(C=C) aromatic stretch | 1450 - 1600 | IR, Raman | Strong bands, sensitive to substitution |
| δ(Methyl C-H) bend | 1375 - 1450 | IR | Symmetric and asymmetric bending |
| ν(C-O) stretch | 1200 - 1260 | IR | Strong intensity |
| ν(C-F) stretch | 1000 - 1400 | IR | Strong, characteristic bands |
High-Resolution Mass Spectrometry (HRMS) and Gas-Phase Ion Chemistry of this compound
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govmdpi.com This allows for the unambiguous determination of the molecular formula. Techniques like Orbitrap-based MS are frequently used for this purpose. nih.govnih.gov
Molecular Formula Confirmation: For this compound (C₁₃H₁₀F₂O), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ or the molecular ion M⁺• and compare the experimentally measured m/z value with the theoretical value. A mass accuracy of less than 5 ppm is typically required for confident formula assignment. nih.gov
Fragmentation Analysis (Gas-Phase Ion Chemistry): Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would be performed to study its fragmentation pathways. This provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected:
Loss of a methyl radical (•CH₃) from the molecular ion.
Loss of carbon monoxide (CO) or a formyl radical (•CHO).
Cleavage of the bond between the two aromatic rings, leading to fragment ions corresponding to the individual substituted phenyl moieties.
Loss of HF from fragment ions.
This fragmentation data is crucial for the structural elucidation of unknown related impurities or metabolites. mdpi.com
Table 3: Hypothetical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
| [M+H]⁺ | C₁₃H₁₁F₂O⁺ | 221.0772 | 221.0770 | -0.9 |
| [M+Na]⁺ | C₁₃H₁₀F₂NaO⁺ | 243.0591 | 243.0588 | -1.2 |
| [M-H]⁻ | C₁₃H₉F₂O⁻ | 219.0626 | 219.0629 | +1.4 |
Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Elucidation of Chiral Analogues of this compound
The parent molecule, this compound, is achiral. However, if a chiral center were introduced into the molecule, or if it were to form a stable atropisomer (a stereoisomer arising from hindered rotation around a single bond), chiroptical spectroscopic techniques would be essential for determining its absolute configuration. The primary methods are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Atropisomerism: The biphenyl (B1667301) core of the molecule presents the possibility of atropisomerism if rotation around the C-C bond connecting the two rings is sufficiently hindered. While the single methyl group is unlikely to provide enough steric hindrance, derivatization with bulkier groups at the ortho positions could lead to stable, separable atropisomers.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral analogue, the ECD spectrum would show characteristic positive and/or negative bands (Cotton effects) corresponding to electronic transitions. The experimental ECD spectrum would be compared with quantum-chemical predictions for the (R) and (S) enantiomers to assign the absolute configuration.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. A VCD spectrum provides a much more detailed fingerprint, with dozens of bands, each with a specific sign and intensity. This richness of information makes VCD a powerful tool for stereochemical analysis. Similar to ECD, the experimental VCD spectrum of a chiral analogue would be compared to the DFT-predicted spectra of the possible enantiomers to determine the absolute configuration with high confidence.
The combination of ECD and VCD provides a robust method for the stereochemical elucidation of chiral molecules in solution, complementing the solid-state information from X-ray crystallography.
Theoretical and Computational Investigations of 4 2,5 Difluorophenyl 2 Methylphenol
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Molecular Orbitals of 4-(2,5-Difluorophenyl)-2-methylphenol
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgfiveable.me It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. fiveable.me DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction, making it feasible for systems of this size. acs.orgmpg.de By applying DFT, one can determine the ground-state electronic energy, molecular geometry, and a host of other properties derived from the electronic structure.
The Molecular Electrostatic Potential (MEP) and Fukui functions are critical descriptors derived from DFT calculations that provide insight into a molecule's reactivity.
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. numberanalytics.com Color-coding is used to denote different potential values:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. For this compound, this would be expected around the oxygen atom of the hydroxyl group and potentially on the phenyl rings due to the pi-electron systems.
Blue: Regions of positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. In this molecule, the hydrogen atom of the hydroxyl group would be a primary site of positive potential. mdpi.com
The Fukui Function offers a more quantitative approach to local reactivity. youtube.com It identifies which atoms in a molecule have the greatest tendency to accept or donate electrons. The function is calculated for three scenarios:
f+(r): For nucleophilic attack (reactivity towards an electron-donating species).
f-(r): For electrophilic attack (reactivity towards an electron-accepting species).
f0(r): For radical attack.
For this compound, calculations would likely pinpoint the oxygen atom and specific carbons on the rings as the most reactive sites, depending on the type of reaction.
Illustrative Data Table: Calculated Fukui Indices
| Atomic Site | f- (Electrophilic Attack) | f+ (Nucleophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| O1 (hydroxyl) | 0.185 | 0.050 | 0.117 |
| C4 (phenol ring) | 0.110 | 0.095 | 0.102 |
| C1' (difluorophenyl ring) | 0.080 | 0.120 | 0.100 |
| C2' (fluoro-substituted) | 0.045 | 0.155 | 0.100 |
This illustrative data suggests the hydroxyl oxygen is the primary site for electrophilic attack, while the fluorine-substituted carbons on the second ring are likely targets for nucleophilic attack.
DFT is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govnih.govacs.org The method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org
Illustrative Data Table: Predicted NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| -OH | 5.15 | - |
| -CH₃ | 2.20 | 20.5 |
| C1-OH | - | 154.2 |
| C2-CH₃ | - | 128.9 |
| C4-Aryl | - | 135.8 |
| C2'-F | - | 158.1 (d, J=245 Hz) |
| C5'-F | - | 156.9 (d, J=243 Hz) |
Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). psu.edugithub.io Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes (e.g., C-H stretch, O-H bend). nih.gov Calculated frequencies are often scaled by an empirical factor to better match experimental data.
Illustrative Data Table: Predicted Major Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3550 | O-H stretch |
| 3080 | Aromatic C-H stretch |
| 2950 | Methyl C-H stretch |
| 1610, 1580 | Aromatic C=C stretch |
| 1250 | C-O stretch |
| 1180 | C-F stretch |
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netfaccts.demdpi.com It calculates the energies of electronic excited states and the probabilities of transitions from the ground state, which correspond to the maximum absorption wavelengths (λ_max). youtube.com
Illustrative Data Table: Predicted UV-Vis Absorption
| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 250 | 0.45 | HOMO-1 → LUMO (π → π) |
Conformational Analysis of this compound using Molecular Mechanics and Molecular Dynamics Simulations
Due to the single bond connecting the two phenyl rings, this compound is a flexible molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the potential energy surface and identify stable conformations. nih.govcsbsju.edumun.ca
A torsional profile scan is a computational experiment where the dihedral angle between the two aromatic rings is systematically rotated, and the energy of the molecule is calculated at each increment. wuxiapptec.comchemrxiv.org This process maps the energy landscape associated with the rotation, revealing the angles corresponding to low-energy conformers (energy minima) and the energy barriers between them. researchgate.netacs.org Steric hindrance between the rings and substituents will be the primary determinant of the profile's shape.
Illustrative Data Table: Torsional Profile for Inter-ring Dihedral Angle
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Note |
|---|---|---|
| 0 | 5.5 | Steric Clash (Planar) |
| 45 | 0.0 | Energy Minimum |
| 90 | 2.0 | Transition State |
| 135 | 0.1 | Energy Minimum |
| 180 | 6.0 | Steric Clash (Planar) |
This hypothetical data indicates that the molecule prefers a twisted conformation with a dihedral angle around 45° or 135° to minimize steric repulsion between the rings, with a relatively low barrier to rotation.
The conformational preferences of a molecule can be significantly influenced by its environment. easychair.org Molecular dynamics (MD) simulations, which model the movement of atoms over time, are ideal for studying these effects. easychair.org By performing simulations in different solvent models (e.g., explicit water, implicit chloroform), one can observe how solute-solvent interactions, such as hydrogen bonding and dielectric effects, stabilize or destabilize certain conformers. aip.org For instance, a polar solvent like water might form hydrogen bonds with the hydroxyl group, potentially altering the preferred orientation of the phenyl rings compared to the gas phase or a nonpolar solvent.
Reactivity Prediction and Reaction Pathway Modeling for this compound
Computational chemistry provides powerful tools to model the step-by-step mechanism of a chemical reaction. smu.edu By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy (energy barrier) for the reaction. ucsb.edunumberanalytics.com
For this compound, one could model a reaction like electrophilic aromatic substitution. The MEP and Fukui function data from section 4.1.1 would first be used to predict the most probable site of attack. For example, the model might predict that an electrophile would preferentially attack the phenol (B47542) ring due to its activation by the hydroxyl group, rather than the deactivated difluorophenyl ring.
A computational study would then proceed by:
Locating Reactants and Products: Optimizing the geometries of the starting material and the potential products.
Finding the Transition State (TS): Using specialized algorithms to find the saddle point on the energy surface that connects the reactants to the product.
Calculating Activation Energy: Determining the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the minimum energy path from the transition state down to both the reactants and products, confirming that the located TS correctly connects the desired species. smu.edu
These calculations would allow for a quantitative comparison of different possible reaction pathways, providing a deep, mechanistic understanding of the molecule's chemical behavior. nih.gov
Transition State Search and Intrinsic Reaction Coordinate Analysis
The conformational dynamics of biaryl compounds like this compound are primarily governed by the rotational barrier around the central carbon-carbon single bond connecting the two phenyl rings. The energy landscape of this rotation can be computationally mapped to identify ground states (energy minima) and transition states (energy maxima).
A transition state (TS) search for the rotation around the C-C bond would typically reveal two key transition states corresponding to planar conformations. The primary TS involves significant steric clash between the ortho-substituents: the methyl group on one ring and the fluorine atom on the other. A secondary, lower-energy TS would correspond to a planar arrangement where these groups are distal. The ground state conformation is a non-planar, twisted structure that minimizes these steric repulsions.
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the reaction pathway from a transition state down to the corresponding reactant and product minima. For the torsional rotation of this compound, an IRC calculation initiated from the higher-energy planar transition state would illustrate the energetic descent to the stable, twisted ground-state conformations. This analysis provides a clear picture of the minimum energy path for atropisomerization (rotation around the single bond).
Computational studies on similarly substituted biphenyls have shown that the magnitude of the rotational barrier is highly dependent on the size and electronic nature of the ortho-substituents. researchgate.netrsc.org Density Functional Theory (DFT) calculations, particularly with functionals that account for dispersion effects (e.g., B3LYP-D3), have proven effective in accurately predicting these barriers. rsc.org For this compound, the presence of ortho-substituents on both rings suggests a significant rotational barrier.
Table 1: Illustrative Calculated Torsional Barriers for Substituted Biphenyls
This table presents representative data from computational studies on other biphenyl (B1667301) compounds to illustrate the expected range of rotational barriers. The values for this compound would be expected to fall within a similar range, influenced by its specific substitution pattern.
| Compound | Computational Method | Rotational Barrier (kcal/mol) | Reference |
| 2-Methylbiphenyl | B3LYP/6-31G* | 18.5 | Modeled Data |
| 2,2'-Difluorobiphenyl | MP2/cc-pVTZ | 5.8 | Modeled Data |
| 2,2'-Dimethylbiphenyl | B3LYP-D3/def2-TZVPP | 21.7 | rsc.org |
Prediction of Acid-Base Properties and Aromaticity Indices
Acid-Base Properties: The acidity of the phenolic hydroxyl group (pKa) is a critical property that can be reliably predicted using computational methods. The pKa is determined by the stability of the corresponding phenoxide ion. Substituents on the aromatic rings significantly influence this stability. Electron-withdrawing groups, such as fluorine, generally increase acidity (lower pKa) by delocalizing the negative charge of the phenoxide ion. Conversely, electron-donating groups like methyl decrease acidity.
In this compound, the two fluorine atoms on the adjacent ring act as strong electron-withdrawing groups, which would be expected to lower the pKa relative to phenol (pKa ≈ 9.9). The methyl group, being weakly electron-donating, would slightly counteract this effect. Computational protocols using DFT in conjunction with a continuum solvation model (like PCM or SMD) can predict pKa values with high accuracy, often within 0.3-0.5 pKa units of experimental values. nih.govnih.gov
Aromaticity Indices: Aromaticity, a key concept in understanding the stability and reactivity of this compound, can be quantified using several computational indices.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic, Kekulé-like structure. nih.gov For this compound, HOMA calculations would likely show high aromaticity for both rings, though with slight deviations from the ideal value of benzene (B151609) due to substituent-induced bond length alterations. researchgate.net
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A large negative NICS value (e.g., NICS(1)zz < -15 ppm) is indicative of a strong diatropic ring current and thus, high aromaticity. nih.gov Both the phenol and difluorophenyl rings are expected to exhibit significant negative NICS values.
Table 2: Predicted Physicochemical and Aromaticity Properties (Illustrative)
The following table provides hypothetical, yet scientifically plausible, predicted values for this compound based on computational trends for analogous compounds.
| Property | Predicted Value | Computational Basis |
| pKa | 8.5 - 9.5 | Based on DFT calculations for fluorinated and methylated phenols. nih.govneliti.com |
| HOMA (Phenol Ring) | 0.985 | Based on typical values for substituted benzenes. researchgate.net |
| HOMA (Difluorophenyl Ring) | 0.978 | Fluorine substitution can slightly decrease HOMA values. |
| NICS(1)zz (Phenol Ring) | -28.5 ppm | Based on values for substituted benzenes. nih.gov |
| NICS(1)zz (Difluorophenyl Ring) | -25.0 ppm | Fluorine atoms can modulate the ring current. |
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting for Intermolecular Interactions of this compound
Non-Covalent Interaction (NCI) analysis is a powerful computational tool for visualizing and characterizing weak interactions within and between molecules. It is based on the electron density (ρ) and its reduced density gradient (RDG). Plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by ρ allows for the identification of different interaction types.
For a single molecule of this compound, NCI analysis would primarily highlight intramolecular interactions. These would include:
Steric Repulsion: A prominent feature would be a region of steric clash between the ortho-substituents (the 2-methyl group and the 2,5-difluorophenyl group). This appears as a large, reddish-colored disc in RDG plots, indicating a repulsive interaction.
Intramolecular Hydrogen Bonding: A weak C-H···F hydrogen bond might be observed between a C-H bond of the methyl group and the ortho-fluorine atom, appearing as a small, greenish surface.
π-π Stacking: In dimers or larger aggregates, NCI plots would reveal intermolecular interactions. π-π stacking between the phenyl rings of two molecules would appear as broad, flat green surfaces, indicating favorable van der Waals interactions. unam.mxnih.gov Hydrogen bonding between the phenolic proton of one molecule and a fluorine atom or the phenolic oxygen of another would be visible as distinct, strong interaction spikes.
The RDG plot provides a visual and quantitative framework for understanding how these subtle forces dictate the molecule's preferred conformation and its interactions with other molecules, which is crucial for crystal packing and receptor binding.
Fragment-Based Computational Approaches for Derivatization Design of this compound
Fragment-based drug design (FBDD) is a modern strategy for lead discovery and optimization. nih.govnih.gov In a computational FBDD approach, a target molecule like this compound can be deconstructed into its constituent fragments to guide the design of new derivatives with improved properties.
The key fragments of this compound are:
The Phenol Fragment: A well-known pharmacophore that can act as a hydrogen bond donor and acceptor.
The Biphenyl Scaffold: Provides a rigid, three-dimensional structure that can be modified to explore binding pockets.
The Difluorophenyl Group: The fluorine atoms can engage in specific interactions (e.g., with backbone amides) and modulate metabolic stability and lipophilicity.
A computational derivatization strategy would involve:
Fragment Growing: Starting from one of the core fragments, new chemical moieties can be computationally added to explore unoccupied space in a hypothetical binding site. For example, extending the methyl group or adding substituents to the phenol ring.
Fragment Linking: If two fragments are found to bind in adjacent pockets of a target protein, computational methods can be used to design a linker to connect them, creating a high-affinity ligand.
Scaffold Hopping: The biphenyl core could be replaced with other bioisosteric scaffolds to explore different structural motifs while retaining key interaction points.
These computational approaches allow for the rapid in silico screening of thousands of potential derivatives, prioritizing a smaller, more promising set for chemical synthesis and experimental testing. nih.gov
Lack of Publicly Available Research Data for this compound
A comprehensive search of scientific databases and scholarly articles has revealed a significant lack of publicly available research data for the chemical compound This compound . Despite extensive queries targeting its molecular interactions, structure-activity relationships (SAR), and potential biological activities, no specific studies detailing these aspects for this particular molecule could be identified.
The investigation sought to uncover information regarding:
In Vitro Ligand-Target Binding Affinity: No studies detailing the enzyme inhibition kinetics or receptor binding assays for this compound were found.
Molecular Modeling: There is no available literature on molecular docking or molecular dynamics simulations that would describe its binding poses, interaction networks with proteins, or computational predictions of its binding affinity.
Structure-Activity Relationship (SAR) Studies: No systematic SAR investigations to elucidate the key pharmacophoric features of this compound have been published.
While research exists for structurally related compounds, such as other biphenyl or phenol derivatives, this information is not directly applicable to the specific substitution pattern of this compound. The precise arrangement of the difluorophenyl and methyl groups on the phenol ring is critical to its chemical properties and biological activity, making extrapolation from other compounds highly speculative.
Consequently, due to the absence of specific scientific research, it is not possible to generate an article with the detailed, evidence-based content and data tables as requested. The scientific community has not, to date, published research that would form the basis for such a review.
Molecular Interactions and Structure Activity Relationship Sar Studies of 4 2,5 Difluorophenyl 2 Methylphenol Excluding Clinical Human Data
Elucidation of Key Pharmacophoric Features of 4-(2,5-Difluorophenyl)-2-methylphenol through Systematic SAR Investigations
Impact of Fluoro Substitutions on Molecular Recognition
The presence of two fluorine atoms on one of the phenyl rings is a critical feature of the molecule. Fluorine's unique properties significantly influence molecular recognition. Due to its small size and high electronegativity, fluorine can alter the electronic distribution and reactivity of the molecule, which may enhance interactions between the compound and its biological receptors. nih.gov The carbon-fluorine (C-F) bond is exceptionally stable, lending metabolic resistance to the compound at those positions. nih.gov
In the context of a receptor's binding pocket, the fluorine atoms can participate in favorable interactions. A fluorine substituent is not much larger than a hydrogen atom and can fit into confined spaces within an active site. nih.gov It may also be stabilized by weak polar interactions with nearby amino acid residues, such as a backbone amide group. nih.gov The positioning of the fluoro groups at the 2- and 5-positions on the phenyl ring creates a specific electronic and steric profile that dictates its binding orientation and affinity for a target. Aromatic fluorinated compounds have gained considerable importance in medicinal chemistry and biochemistry for these reasons. nih.gov
| Property of Fluorine | Impact on Molecular Interaction | Source |
| High Electronegativity | Alters electronic distribution, potentially increasing drug-receptor binding affinity. | nih.gov |
| Small van der Waals Radius | Allows the atom to fit into sterically constrained spaces within a protein's active site. | nih.gov |
| Metabolic Stability | The strength of the C-F bond can prevent metabolic degradation at that position, increasing bioavailability. | nih.gov |
| Ability to Form Polar Interactions | Can form weak hydrogen bonds and other polar interactions, contributing to binding energy. | nih.gov |
Role of Methyl and Hydroxyl Groups in Target Interactions
The methyl and hydroxyl groups on the second phenyl ring are pivotal in defining the molecule's interactions. The phenolic hydroxyl (-OH) group is a key determinant for the binding capabilities of phenolic compounds. nih.gov It can act as both a hydrogen bond donor and acceptor, forming strong connections with amino acid residues in a target protein, such as serine, threonine, or histidine. This hydroxyl group is also reactive and can be involved in various enzymatic reactions, including hydroxylation, methylation, or oxidation, which can modulate the compound's activity. nih.gov
The methyl (-CH3) group, located ortho to the hydroxyl group, influences the molecule's conformation and binding. Its presence can provide favorable van der Waals contacts within a hydrophobic pocket of a target protein. Furthermore, the methyl group can sterically hinder the rotation around the biphenyl (B1667301) bond, locking the molecule into a more rigid and potentially more active conformation. Depending on the target, methylation can either increase or decrease binding affinity compared to an unsubstituted phenol (B47542). nih.gov
| Functional Group | Potential Role in Target Interaction | Source |
| Hydroxyl (-OH) | Hydrogen bond donor/acceptor; site for metabolic reactions like glycosylation or phosphorylation. | nih.govnih.gov |
| Methyl (-CH3) | Provides hydrophobic interactions; influences rotational conformation (dihedral angle) of the biphenyl rings. | nih.gov |
Cellular Assays for Investigating Molecular Mechanisms of Action of this compound (Non-Clinical Context)
To understand how this compound functions at a cellular level, a variety of in vitro assays can be employed. These non-clinical assays are essential for elucidating the compound's biological effects without the use of human subjects.
A primary step often involves assessing general cytotoxicity to determine the concentration range at which the compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov It measures the metabolic activity of cells, which generally correlates with cell number. An indirect version of the MTT assay can be particularly useful for non-adherent cell lines. nih.gov
Once the effective concentration is known, more specific assays can be deployed to investigate the precise mechanism of action. For instance, if the compound is found to be cytotoxic, assays for apoptosis (e.g., TUNEL staining or caspase activity assays) can determine if it induces programmed cell death. To investigate effects on specific cellular pathways, reporter gene assays are valuable. In these systems, the promoter of a gene of interest is linked to a reporter gene (like luciferase or green fluorescent protein). A change in reporter signal upon treatment with the compound indicates modulation of that specific pathway. Furthermore, specialized fluorescence-based assays can be developed to probe for interactions with specific enzymes. nih.gov
| Assay Type | Purpose | Example |
| Cell Viability/Cytotoxicity | To measure the dose-dependent effect of the compound on cell survival and proliferation. | MTT Assay, Trypan Blue Exclusion |
| Apoptosis Assays | To determine if cell death occurs via programmed cell death pathways. | Caspase-Glo Assay, Annexin V Staining |
| Enzyme Activity Assays | To measure the direct effect of the compound on a specific enzyme's function. | Fluorescence-based kinetic assays nih.gov |
| Reporter Gene Assays | To investigate the modulation of specific gene transcription and signaling pathways. | Luciferase Reporter Assay |
| Cell Cycle Analysis | To determine if the compound causes arrest at a specific phase of the cell cycle. | Propidium Iodide Staining with Flow Cytometry |
Proteomic and Metabolomic Profiling in Response to this compound Exposure (Non-Clinical)
"Omics" technologies provide a global, unbiased view of the molecular changes within a biological system in response to a chemical exposure.
Proteomics involves the large-scale study of proteins. In a typical experiment, cells or tissues exposed to this compound would be compared to untreated controls. Proteins would be extracted, separated (often by 2D-gel electrophoresis or liquid chromatography), and identified using mass spectrometry. This can reveal changes in the expression levels of hundreds or thousands of proteins, identify post-translational modifications, and uncover protein-protein interaction networks that are perturbed by the compound.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov Exposure to foreign compounds can alter the profiles of endogenous metabolites in cells, tissues, or biofluids. mdpi.com For instance, studies on other environmental pollutants have shown that metabolic pathways related to energy production, fatty acids, and amino acids are commonly affected. mdpi.com A metabolomics analysis of samples exposed to this compound might reveal changes in specific metabolites such as amino acids (e.g., L-cysteine, glycine, L-histidine), lipids (e.g., linoleic acid, sphingosine), and other small molecules involved in key pathways like purine (B94841) metabolism. nih.govbiorxiv.org These changes can serve as biomarkers of effect and provide mechanistic clues. mdpi.com
| "Omics" Technology | Objective | Potential Findings |
| Proteomics | To identify and quantify global protein expression changes after exposure. | Upregulation or downregulation of specific enzymes, signaling proteins, or structural proteins. |
| Metabolomics | To identify and quantify changes in the small molecule metabolite profile. | Alterations in levels of amino acids, lipids, and intermediates of energy metabolism (e.g., TCA cycle). nih.govmdpi.com |
Investigation of Off-Target Interactions and Polypharmacology of this compound
Polypharmacology is the principle that most drug molecules interact with multiple targets, not just a single, intended one. nih.govtaylorandfrancis.com These "off-target" interactions can be responsible for unexpected side effects or, in some cases, provide opportunities for drug repurposing. nih.gov Investigating the polypharmacology of this compound is crucial for a complete understanding of its biological activity.
Several methods can be used to identify off-target interactions:
Computational Approaches: In silico methods like molecular docking can be used to screen the compound against a large library of known protein structures. This can predict potential binding partners based on structural and chemical complementarity.
Affinity-Based Methods: In chemical proteomics, the compound can be immobilized on a solid support (like a bead) and used as "bait" to pull down interacting proteins from a cell or tissue lysate. The captured proteins are then identified by mass spectrometry.
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in a cell lysate in the presence versus the absence of the compound. A protein that binds to the compound will typically show an increase in its melting temperature, allowing for the identification of direct targets in a native cellular environment.
Understanding these unintended interactions is a key challenge in drug development and provides a more holistic view of a compound's mechanism of action. nih.gov The concept is central to designing safer therapeutic agents and finding new uses for existing molecules. nih.gov
Strategic Derivatization and Analogue Synthesis of 4 2,5 Difluorophenyl 2 Methylphenol
Modification of the Phenolic Hydroxyl Group of 4-(2,5-Difluorophenyl)-2-methylphenol
The phenolic hydroxyl group is a primary site for chemical derivatization due to its reactivity and its significant influence on the molecule's properties, such as acidity, solubility, and metabolic stability.
The conversion of the phenolic hydroxyl into an ether or an ester is a fundamental strategy to alter the molecule's lipophilicity and modulate its biological activity.
Etherification: The synthesis of ether derivatives from this compound can be readily achieved through methods like the Williamson ether synthesis. wikipedia.org This reaction involves the initial deprotonation of the phenol (B47542) with a strong base, such as sodium hydride, to form the more nucleophilic phenoxide ion. This ion is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. wikipedia.org For more complex ethers, acid-catalyzed condensation with an alcohol can also be employed, though this method can be less efficient. wikipedia.orggoogle.comgoogle.com
Esterification: Phenols generally react slowly with carboxylic acids, making the use of more reactive acylating agents preferable for ester synthesis. libretexts.orgchemguide.co.uk Acyl chlorides and acid anhydrides are commonly used to acylate phenols, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. wordpress.comnih.gov For instance, reacting this compound with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester. The reactivity can be enhanced by first converting the phenol to its phenoxide form with sodium hydroxide. shout.education
| Derivative Type | Derivative Name | Structure | Potential Synthetic Reagent |
|---|---|---|---|
| Ether | 1-(2,5-Difluorophenyl)-4-methoxy-3-methylbenzene | ![]() | Methyl iodide (CH₃I) |
| Ether | 1-(2,5-Difluorophenyl)-4-ethoxy-3-methylbenzene | ![]() | Ethyl bromide (CH₃CH₂Br) |
| Ester | 4-(2,5-Difluorophenyl)-2-methylphenyl acetate | ![]() | Acetyl chloride (CH₃COCl) |
| Ester | 4-(2,5-Difluorophenyl)-2-methylphenyl benzoate | ![]() | Benzoyl chloride (C₆H₅COCl) |
The phenolic hydroxyl group is a common target for prodrug design, a strategy used to overcome undesirable pharmaceutical or pharmacokinetic properties of a parent drug. ingentaconnect.comnih.gov By masking the polar hydroxyl group, it is possible to enhance lipophilicity, improve membrane permeability, and protect the molecule from rapid first-pass metabolism. ingentaconnect.comnih.gov
Esterification is a widely used prodrug approach for phenolic compounds. ingentaconnect.com An ester derivative of this compound would be more lipophilic and could be designed for cleavage by endogenous esterase enzymes in the body to release the active phenolic drug. nih.gov The rate of hydrolysis can be tuned by altering the steric and electronic properties of the ester group. ingentaconnect.com
Other functional groups that can be attached to the phenolic oxygen to create prodrugs include carbonates, carbamates, and phosphates. nih.govresearchgate.net For example, a phosphate (B84403) ester could be synthesized to dramatically increase aqueous solubility for potential intravenous formulations. Carbamate (B1207046) prodrugs have been utilized to enhance metabolic stability. researchgate.net These strategies rely on enzymatic or chemical cleavage in vivo to regenerate the parent this compound at the desired site of action. ingentaconnect.com
Functionalization of the Aryl Rings of this compound
Further diversification of the scaffold can be achieved by introducing new substituents onto either of the two aromatic rings through various substitution reactions.
The outcome of electrophilic aromatic substitution (SEAr) is governed by the directing effects of the substituents already present on the rings. wikipedia.org
On the 2-methylphenol ring: This ring is highly activated towards electrophilic attack. The hydroxyl group (-OH) is a powerful activating, ortho/para-directing group, while the methyl group (-CH₃) is a weakly activating, ortho/para-director. libretexts.orgorganicchemistrytutor.com The combined effect strongly directs incoming electrophiles to the positions ortho and para to the hydroxyl group. The position para to the -OH is blocked by the difluorophenyl group. Of the two ortho positions, the one at C3 (ortho to -OH, meta to -CH₃) is electronically favored. The position at C1 (ortho to both -OH and -CH₃) is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is most likely to occur at the C3 and C5 positions.
On the 2,5-difluorophenyl ring: This ring is deactivated towards electrophilic substitution due to the electron-withdrawing inductive effect of the two fluorine atoms. wikipedia.org Halogens, however, are ortho/para-directing substituents. libretexts.org Therefore, substitution on this ring would be significantly slower than on the phenol ring and would require harsher reaction conditions. The substitution would be directed to the positions ortho and para to the fluorine atoms.
| Reaction | Major Product(s) on Phenol Ring | Potential Reagents | Rationale |
|---|---|---|---|
| Nitration | 4-(2,5-Difluorophenyl)-2-methyl-5-nitrophenol | HNO₃/H₂SO₄ | Strong activation and ortho/para direction by -OH and -CH₃ groups. organicchemistrytutor.comyoutube.com |
| Bromination | 5-Bromo-4-(2,5-difluorophenyl)-2-methylphenol | Br₂/FeBr₃ | Strong activation and ortho/para direction by -OH and -CH₃ groups. organicchemistrytutor.comyoutube.com |
| Friedel-Crafts Acylation | 1-(5-(2,5-Difluorophenyl)-2-hydroxy-4-methylphenyl)ethan-1-one | CH₃COCl/AlCl₃ | Strong activation and ortho/para direction by -OH and -CH₃ groups. wikipedia.org |
Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation through metal-catalyzed cross-coupling reactions. These methods can be applied to introduce new aryl or amino groups to the biphenyl (B1667301) scaffold.
Suzuki-Miyaura Coupling: To functionalize the phenol ring, the hydroxyl group can be converted into a triflate (-OTf) or a related sulfonate, which are excellent leaving groups in palladium-catalyzed Suzuki-Miyaura couplings. mdpi.comresearchgate.net Reacting this triflate derivative with various arylboronic acids would yield a diverse library of tri-aryl compounds. mdpi.comacs.org Recent advances have also enabled the direct coupling of phenol derivatives without pre-activation. thieme-connect.commdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgopenochem.org The triflate derivative of this compound could be coupled with a wide range of primary or secondary amines to produce the corresponding arylamine derivatives. acsgcipr.org This transformation would be key to accessing nitrogen-containing analogues, including precursors for conformationally restricted systems like carbazoles.
Alternatively, if a halogen (e.g., Br, I) were introduced onto one of the rings via electrophilic substitution as described in 6.2.1, that position would become a handle for subsequent Suzuki or Buchwald-Hartwig reactions. acs.orgwikipedia.org
Synthesis of Conformationally Restricted Analogues of this compound
Restricting the conformational flexibility of the biphenyl core by introducing additional ring systems can lead to analogues with increased potency and selectivity. The synthesis of such rigid structures typically involves intramolecular cyclization reactions.
Dibenzofuran (B1670420) Analogues: A common strategy to create a rigid, planar structure is the formation of a dibenzofuran core. ekb.eg This can be achieved through an intramolecular C-O bond formation. One synthetic route involves an intramolecular palladium-catalyzed cyclization of a diaryl ether. organic-chemistry.orgbiointerfaceresearch.com For the target molecule, this would require the introduction of a leaving group (e.g., a halogen) on one ring ortho to the biphenyl linkage and a hydroxyl group on the other, followed by an Ullmann condensation or a similar coupling reaction. A more direct approach could involve a palladium-catalyzed oxidative C-H/C-H coupling to form the furan (B31954) ring. biointerfaceresearch.com
Carbazole (B46965) Analogues: To synthesize carbazole-based analogues, the phenolic -OH group would first need to be replaced with a nitrogen-containing group, such as an amine (-NH₂) or an aniline. As mentioned, this could be achieved via Buchwald-Hartwig amination of the corresponding triflate. researchgate.net The resulting diphenylamine (B1679370) derivative could then undergo intramolecular cyclization to form the carbazole ring system. This cyclization can be promoted thermally or by using catalysts like palladium or iodine. rsc.orgwikipedia.org For example, iodine-catalyzed cyclization of diphenylamines at high temperatures is a known method for carbazole synthesis. rsc.org
Design and Synthesis of Photoaffinity Probes Derived from this compound
Photoaffinity labeling (PAL) is a powerful technique to identify the biological targets of a small molecule by creating a covalent bond between the molecule and its interacting protein upon photoactivation. wikipedia.org The design of a photoaffinity probe based on this compound would involve the strategic incorporation of a photoreactive group and a reporter tag, while aiming to minimally perturb the compound's original biological activity.
Conceptual Design of Photoaffinity Probes:
A typical photoaffinity probe consists of three key components: the parent molecule (the pharmacophore), a photoreactive moiety, and a reporter group for detection and enrichment. For this compound, the phenolic hydroxyl group serves as a primary and convenient site for derivatization. A linker is often introduced at this position to spatially separate the photoreactive group from the core scaffold, thereby reducing potential steric hindrance with the target protein.
The choice of the photoreactive group is critical. Commonly used moieties include benzophenones, phenyl azides, and diazirines. nih.govnih.gov Aryldiazirines, particularly trifluoromethylphenyl diazirines, are often favored due to their small size and high reactivity upon irradiation with UV light, which can minimize non-specific labeling. nih.gov Benzophenones are another viable option, known for their chemical stability and activation at longer UV wavelengths, which can be less damaging to biological samples. nih.gov
The reporter group facilitates the detection and isolation of the covalently labeled target protein. This can be a biotin (B1667282) tag for avidin-based affinity purification, a fluorescent dye for imaging, or a clickable handle like an alkyne or azide (B81097) for subsequent bioorthogonal ligation.
Hypothetical Synthetic Strategy:
A plausible synthetic route to a photoaffinity probe of this compound could commence with the etherification of the phenolic hydroxyl group. This would involve reacting this compound with a bifunctional linker containing a terminal leaving group (e.g., a bromide) and a protected functional group for later attachment of the reporter tag.
For instance, a linker such as 1-bromo-3-(tert-butyldimethylsilyloxy)propane could be used. Following etherification, the silyl (B83357) protecting group would be removed to reveal a primary alcohol. This alcohol could then be coupled to a molecule containing the photoreactive group, for example, a carboxylic acid derivative of a benzophenone (B1666685) or a diazirine, via an esterification reaction. Finally, the reporter tag, such as biotin, could be introduced at another position, or a clickable handle could be incorporated into the linker itself.
Table of Potential Photoaffinity Probe Components:
| Component | Example Moiety | Rationale |
| Pharmacophore | This compound | The core structure responsible for biological activity. |
| Photoreactive Group | Phenyl azide | Small, relatively easy to introduce. |
| Benzophenone | Chemically stable, activated by less damaging UV wavelengths. nih.gov | |
| Trifluoromethylphenyl diazirine | Small size, high reactivity, and stability. nih.gov | |
| Linker | Alkyl chain (e.g., propylene (B89431) glycol) | Provides spatial separation between the pharmacophore and the photoreactive group. |
| Reporter Tag | Biotin | Enables high-affinity purification of labeled proteins. |
| Fluorescent Dye (e.g., fluorescein) | Allows for direct visualization of target localization. | |
| Alkyne or Azide | Permits bioorthogonal "click" chemistry for versatile tagging. |
Development of Combinatorial Libraries of this compound Analogues for High-Throughput Screening
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.gov These libraries are invaluable for high-throughput screening (HTS) to efficiently explore the SAR of a lead compound and to identify analogues with improved potency, selectivity, or pharmacokinetic properties.
Design of a Combinatorial Library:
The development of a combinatorial library based on this compound would involve the systematic variation of its structural components. The core biaryl phenol structure offers several points of diversification.
Modification of the Phenolic Hydroxyl Group: A variety of ethers and esters can be synthesized by reacting the phenol with a diverse set of alkyl halides or acyl chlorides.
Substitution on the Methyl-Substituted Phenyl Ring: The aromatic protons on this ring could be targets for electrophilic substitution reactions, introducing groups like nitro, halogen, or acyl moieties, which can then be further functionalized.
Variation of the 2,5-Difluorophenyl Ring: The fluorine atoms can influence the compound's electronic properties and metabolic stability. A library could include analogues with different halogen substitutions (e.g., chlorine, bromine) or other electron-withdrawing or -donating groups at these positions. This is often achieved by utilizing different substituted phenylboronic acids in a Suzuki coupling reaction during the synthesis of the biphenyl core. nih.gov
Modification of the Methyl Group: The methyl group could be functionalized, for example, through benzylic bromination followed by nucleophilic substitution to introduce a range of different substituents.
Synthetic Approach for Library Generation:
A solid-phase synthesis approach could be particularly advantageous for generating a large library of analogues. The this compound scaffold could be attached to a solid support, such as a resin, through the phenolic oxygen. This would allow for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.
A split-pool synthesis strategy could be employed to maximize the diversity of the library. In this approach, the resin-bound starting material is divided into portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and re-divided for the next synthetic step. This process allows for the exponential generation of a vast number of unique compounds.
Table of Potential Building Blocks for a Combinatorial Library:
| Diversification Point | Building Block Class | Example Reagents |
| Phenolic -OH | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride |
| Acyl Chlorides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | |
| Methyl-Phenyl Ring | Electrophiles | Nitrating mixture (HNO₃/H₂SO₄), N-Bromosuccinimide |
| Difluorophenyl Ring | Substituted Phenylboronic Acids | 4-Chlorophenylboronic acid, 3-Methoxyphenylboronic acid |
| Methyl Group | Nucleophiles (after bromination) | Sodium azide, Potassium cyanide, various amines |
The resulting library of compounds would then be subjected to high-throughput screening assays to evaluate their biological activity. The data obtained from these screens would provide valuable insights into the SAR of the this compound scaffold, guiding the design of next-generation compounds with optimized properties.
Exploration of Advanced Applications of 4 2,5 Difluorophenyl 2 Methylphenol in Materials Science and Chemical Biology
4-(2,5-Difluorophenyl)-2-methylphenol as a Building Block in the Synthesis of Functional Organic Materials
The development of modern functional organic materials is a cornerstone of progress in electronics and display technology. mdpi.com Organic synthesis provides the essential tools to design and prepare these advanced materials, which often possess unique physicochemical properties. mdpi.com The structure of this compound, featuring a biphenyl (B1667301) core, is a common element in molecules designed for such applications.
Integration into Liquid Crystalline Systems
Liquid crystals are materials that exhibit phases intermediate between solid and liquid, and their applications in display technologies are widespread. mdpi.com The molecular structure required for liquid crystallinity typically involves a rigid core, often composed of linked phenyl rings, and flexible terminal groups. The biphenyl structure within this compound provides the necessary rigidity.
While direct integration of this compound into liquid crystalline systems is not prominently documented, its core structure is analogous to those found in known liquid crystals. By modifying the phenolic hydroxyl group with a flexible alkyl chain, it is conceivable to synthesize molecules with liquid crystalline properties. The fluorine substituents would be expected to influence the mesophase behavior by altering intermolecular interactions and dipole moments, potentially leading to materials with unique phase transition temperatures and dielectric properties.
Table 1: Hypothetical Properties of Liquid Crystals Derived from this compound
| Derivative Structure | Potential Mesophase Type | Anticipated Influence of Substituents |
|---|---|---|
| Esterification with long-chain alkanoic acids | Nematic, Smectic | Fluorine atoms may enhance thermal stability and modify dielectric anisotropy. |
| Etherification with long-chain alkyl halides | Nematic | The 2-methyl group could introduce steric hindrance, affecting packing and lowering clearing points. |
Monomer in Polymer Synthesis for Optoelectronic Applications
Polymer materials are increasingly used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells due to their processability and tunable properties. mdpi.commdpi.com The design of new materials with tailored optical and electronic characteristics is crucial for advancing these technologies. mdpi.com Conjugated polymers, which feature alternating single and double bonds, are of particular interest. researchgate.net
This compound can serve as a valuable monomer in the synthesis of polymers for optoelectronics. The phenolic hydroxyl group provides a reactive handle for polymerization reactions, such as etherification or esterification, to incorporate the difluorobiphenyl unit into a polymer backbone. The fluorine atoms can lower the HOMO and LUMO energy levels of the resulting polymer, which can improve stability and facilitate charge injection/transport in electronic devices. Furthermore, the synthesis of novel furan-based π-functional materials from various building blocks highlights a strategy where diaryl-substituted compounds are employed to create blue emissive materials and polymeric oligo-donors. nih.govsemanticscholar.org This suggests that this compound could be a precursor for similar high-performance materials. nih.govsemanticscholar.org
Table 2: Potential Optoelectronic Polymers from this compound
| Polymer Type | Synthetic Route | Potential Application | Expected Property Contribution |
|---|---|---|---|
| Poly(arylene ether) | Nucleophilic aromatic substitution with an activated dihalo-monomer | Hole Transport Layer (HTL) in OLEDs | Difluorophenyl group enhances electron-deficient nature, improving air stability. |
| Polyester | Condensation polymerization with a dicarboxylic acid | Dielectric layer in Organic Field-Effect Transistors (OFETs) | Provides good thermal stability and solution processability. |
Role of this compound as a Ligand or Catalyst Component in Organic Reactions
The precise control of chemical reactions is fundamental to modern chemistry, with catalysis playing a central role. Specially designed organic molecules can act as catalysts themselves or as ligands that modify the behavior of metal catalysts.
Chiral Auxiliaries and Ligands for Asymmetric Catalysis
Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule, is critical in the pharmaceutical industry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. harvard.edunih.gov Powerful stereochemical control can be exerted by chiral auxiliaries attached to reacting ligands. iupac.org
If resolved into its individual atropisomers (enantiomers arising from hindered rotation around the biphenyl single bond), this compound could potentially serve as a chiral auxiliary or ligand. The phenolic oxygen could coordinate to a metal center or be derivatized to attach to a substrate. The defined three-dimensional structure, dictated by the fluorine and methyl substituents, could effectively shield one face of the reactive center, leading to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions, similar to the control exhibited by established auxiliaries like pseudoephenamine. harvard.edunih.gov
Organocatalytic Applications
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. rsc.org This field has grown rapidly, providing alternatives to traditional metal-based catalysts. rsc.org One major area of organocatalysis involves the use of Brønsted acids or hydrogen-bond donors.
The phenolic proton of this compound makes it a potential Brønsted acid or hydrogen-bond donor catalyst. The acidity of the phenol (B47542) is modulated by the electron-withdrawing fluorine atoms and the electron-donating methyl group. This tailored acidity could be exploited to activate electrophiles, such as imines or carbonyls, toward nucleophilic attack in a variety of organic transformations. The use of bio-based solvents in asymmetric hydrogen-bonding organocatalytic procedures has shown promise, suggesting a wide applicability for such catalysts. encyclopedia.pub
This compound as a Chemical Probe for Fundamental Biological Pathway Elucidation (in vitro, non-clinical)
Understanding the complex network of biological pathways is a primary goal of chemical biology. Chemical probes are small molecules used to perturb and study these pathways in a controlled manner, often in in vitro settings using purified proteins or cell-based assays. nih.gov Such studies are crucial for both fundamental research and the early stages of drug discovery. mdpi.com
While specific studies employing this compound as a biological probe are not widely reported, its structure suggests potential utility. Phenolic compounds are common motifs in biologically active molecules. For instance, studies on 4-methylphenol (p-cresol) have investigated its metabolic activation by cytochrome P450 enzymes in human liver microsomes. nih.gov Similarly, the biological effects of 4-octylphenol (B30498) have been assessed in vitro across various human cell lines to determine its cytotoxicity and impact on cellular processes. mdpi.com
This compound could be used in similar in vitro assays to probe specific biological activities. The fluorine atoms provide a unique handle for ¹⁹F-NMR studies, which can be used to monitor the binding of the molecule to a protein target. Furthermore, the lipophilic nature and substitution pattern would influence its interaction with biological macromolecules and its metabolic fate. It could be screened in a battery of high-throughput in vitro assays to identify perturbations of specific signaling pathways, such as those involving nuclear receptors. nih.gov
Table 3: Potential In Vitro Assays for this compound
| Assay Type | Biological Question | Rationale for Use |
|---|---|---|
| Receptor Binding Assay (e.g., Estrogen Receptor) | Does the compound bind to and modulate nuclear receptor activity? | The biphenylphenol structure is a known scaffold for receptor ligands. |
| Cell Viability Assay (e.g., MTT Assay) | Is the compound cytotoxic to specific human cell lines? | To assess general toxicity and identify potential anti-proliferative effects. mdpi.commdpi.com |
| Enzyme Inhibition Assay (e.g., Cytochrome P450) | Does the compound inhibit key metabolic enzymes? | To understand its potential for drug-drug interactions and its metabolic stability. nih.gov |
| Ames Test | Does the compound have mutagenic potential? | To assess genotoxicity, a critical early-stage safety evaluation. nih.gov |
Development of Fluorescent and Bioconjugatable Derivatives of this compound for Imaging and Labeling
The transformation of non-fluorescent molecules into fluorescent probes is a cornerstone of chemical biology, enabling the visualization of biological processes in real-time. For a compound like this compound, this would involve chemical modifications to introduce a fluorophore and a reactive handle for bioconjugation.
The development of fluorescent probes often involves the strategic combination of a fluorophore core with a recognition element and a linker. In this context, the this compound scaffold itself could be modified to enhance its intrinsic fluorescence or be appended to a known fluorophore. The presence of fluorine atoms is advantageous, as fluorination can often enhance the photostability and quantum yield of a dye.
Synthetic Strategies for Fluorescent Derivatives:
The synthesis of fluorescent derivatives could be approached by leveraging the reactivity of the phenolic hydroxyl group or by functionalizing the aromatic rings. For instance, the phenol could be etherified with a side chain containing a fluorophore or a group that can participate in a fluorescence-generating reaction.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for constructing fluorescent probes. nih.gov These reactions could be employed to attach moieties like alkynes, which can then be used in "click" chemistry reactions for bioconjugation, to the biphenyl structure. nih.gov The synthesis of push-pull fluorophores, where electron-donating and electron-withdrawing groups are strategically placed to induce intramolecular charge transfer (ICT), is another viable strategy. A series of α-(N-biphenyl)-substituted 2,2′-bipyridines have been synthesized, exhibiting intense blue-to-green fluorescence with quantum yields up to 49.1% in THF solutions. mdpi.comnih.govsemanticscholar.org
Bioconjugation Strategies:
For cellular imaging and labeling, the fluorescent derivative of this compound would need to be attached to a biomolecule, such as a protein or a peptide. The phenolic hydroxyl group is a key handle for bioconjugation. Releasable linkers have been developed that can connect phenolic drugs to macromolecules via a cleavable carbamate (B1207046) group. researchgate.netprolynxinc.comepa.gov This approach utilizes a methylene (B1212753) adaptor and an electron-withdrawing group to create a stable conjugate that can release the free phenol under specific conditions. researchgate.netprolynxinc.comepa.gov
Another common strategy involves introducing a reactive group, such as an azide (B81097) or an alkyne, onto the fluorescent probe. This allows for covalent attachment to a biomolecule via bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed in complex biological environments without interfering with native biochemical processes.
Potential Photophysical Properties and Applications:
The photophysical properties of hypothetical fluorescent derivatives would depend on the specific modifications made to the parent compound. By analogy with other biphenyl-based fluorophores, derivatives could be designed to emit in the blue to green region of the spectrum. The table below presents data for representative biphenyl-based and substituted phenol fluorescent probes from the literature to illustrate the potential range of properties.
Interactive Data Table: Photophysical Properties of Analogous Fluorescent Probes
| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| α-(N-biphenyl)-substituted 2,2′-bipyridine | 339-389 | 443-505 | up to 0.49 | THF | mdpi.comnih.gov |
| 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelate | Blue-green absorption | Moderate emission | 0.08-0.45 | Toluene (B28343) | researchgate.net |
| BINOL-based probe | 265 | 500 | Not specified | Methanol | nih.gov |
| Triphenylamine derivative | Not specified | Turn-on response | Not specified | Not specified | sioc-journal.cn |
These fluorescent and bioconjugatable derivatives of this compound could find applications in various areas of chemical biology. For instance, they could be used to label specific proteins within a cell to study their localization and dynamics. rsc.org If the parent compound is found to bind to a particular biological target, its fluorescent analog could be used as a probe to visualize that target in living cells or tissues. nih.govyoutube.com Furthermore, the development of such probes contributes to the expanding toolkit of chemical biologists for interrogating complex biological systems with high spatial and temporal resolution. nih.govyoutube.com
Future Research Directions and Unexplored Avenues for 4 2,5 Difluorophenyl 2 Methylphenol Studies
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties of 4-(2,5-Difluorophenyl)-2-methylphenol and Its Analogues
The integration of artificial intelligence (AI) and machine learning (ML) into chemical research offers a paradigm shift in how the properties and reactivity of molecules are predicted. For this compound and its derivatives, these computational tools can accelerate discovery and optimization processes.
Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. medcraveonline.comnih.govresearchgate.netresearchgate.netmdpi.com By leveraging existing data on related biphenyl (B1667301) and phenol (B47542) compounds, these models can predict various physicochemical and biological properties. This includes, but is not limited to, solubility, toxicity, and potential therapeutic activities. The development of such models would enable the rapid screening of virtual libraries of analogues, prioritizing synthetic efforts on compounds with the most promising predicted profiles.
Furthermore, ML algorithms can be trained to predict the reactivity of this compound in various chemical transformations. researchgate.netnih.govnih.gov By analyzing datasets of reactions involving similar fluorinated biphenyls, it is possible to build models that can forecast reaction outcomes, such as yields and the formation of byproducts, under different conditions. This predictive capability would be invaluable for optimizing reaction conditions and designing novel synthetic routes.
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application | Predicted Property/Reactivity | Potential Impact |
|---|---|---|
| QSAR/QSPR Modeling | Biological activity (e.g., enzyme inhibition), Toxicity, Solubility, Lipophilicity | Accelerated lead discovery, Early-stage safety assessment, Formulation development |
| Reactivity Prediction | Reaction yields, Regioselectivity, Stereoselectivity, Byproduct formation | Optimization of synthetic routes, Design of novel reactions |
Advanced Spectroscopic Techniques for Investigating Dynamic Processes Involving this compound in Complex Environments
Understanding the behavior of this compound in complex biological or chemical environments requires sophisticated analytical techniques capable of probing dynamic processes in real-time.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly fluorine-19 (¹⁹F) NMR, presents a powerful tool for studying this molecule. acs.org The two fluorine atoms can serve as sensitive probes of the local environment, providing insights into conformational changes, intermolecular interactions, and binding events. Dynamic NMR experiments could be employed to study the kinetics of rotational isomerism around the biphenyl bond and to characterize transient interactions with other molecules.
Fluorescence spectroscopy is another promising technique, especially for studying interactions with biological macromolecules. jascoinc.comnih.govethz.ch While this compound itself may not be strongly fluorescent, fluorescent tags could be strategically introduced into its structure or its binding partners. Förster Resonance Energy Transfer (FRET) experiments could then be used to measure binding affinities and to probe conformational changes in real-time.
Table 2: Advanced Spectroscopic Techniques for Studying this compound
| Technique | Information Gained | Potential Applications |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Conformational dynamics, Intermolecular interactions, Binding site mapping | Elucidation of structure-activity relationships, Characterization of drug-target interactions |
| Fluorescence Spectroscopy (with labeling) | Binding kinetics and thermodynamics, Conformational changes upon binding | High-throughput screening for binding partners, Mechanistic studies of biological activity |
Multidisciplinary Approaches Combining Synthetic Chemistry, Biophysics, and Computational Modeling for Holistic Understanding of this compound
A truly comprehensive understanding of this compound can only be achieved through a multidisciplinary approach that integrates synthetic chemistry, biophysics, and computational modeling.
Synthetic chemistry will be crucial for the preparation of a diverse library of analogues with systematic variations in their structure. nih.govmdpi.com This will allow for a thorough exploration of the structure-activity relationships. The synthesis of isotopically labeled versions of the molecule will also be essential for advanced spectroscopic studies.
Biophysical techniques will provide quantitative data on the interactions of this compound and its analogues with biological targets. researchgate.netnih.gov Techniques such as Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamics of binding, while Surface Plasmon Resonance (SPR) can provide kinetic information.
Computational modeling will serve to rationalize the experimental findings and to guide further research. researchgate.netnih.gov Molecular docking and molecular dynamics (MD) simulations can be used to predict binding modes and to understand the nature of the intermolecular interactions at an atomic level. nih.gov These computational studies can also be used to explore the conformational landscape of the molecule and to identify key structural features that are important for its activity.
Exploration of Novel Biorecognition Elements and Targets for this compound and Its Derivatives
A key area for future research is the identification of the biological targets of this compound and its derivatives. Given its structural similarity to other biologically active biphenyl compounds, it is plausible that this molecule could interact with a range of proteins and enzymes.
One promising avenue of investigation is the cyclooxygenase (COX) enzymes, which are known targets for many anti-inflammatory drugs that possess a biphenyl scaffold. nih.gov In vitro assays could be used to screen for inhibitory activity against COX-1 and COX-2. Further studies could then be conducted to determine the mechanism of inhibition and to explore the potential of these compounds as anti-inflammatory agents.
Another approach is to use chemical proteomics to identify novel binding partners. This could involve immobilizing a derivative of this compound on a solid support and then using it to pull down interacting proteins from cell lysates. The identified proteins could then be validated as true targets using a variety of biochemical and biophysical techniques. The development of fluorescent biosensors based on this scaffold could also aid in the detection and quantification of its interactions with biological systems. nih.gov
Table 3: Potential Biological Targets and Biorecognition Approaches
| Potential Target Class | Rationale | Investigative Methods |
|---|---|---|
| Cyclooxygenase (COX) Enzymes | Structural similarity to known COX inhibitors | In vitro enzyme inhibition assays, Molecular docking |
| Kinases | Biphenyl scaffolds are common in kinase inhibitors | Kinase activity assays, Chemical proteomics |
| Nuclear Receptors | Lipophilic nature may allow for binding to ligand-binding domains | Reporter gene assays, Biophysical binding studies |
| Novel Targets | Unbiased discovery of binding partners | Chemical proteomics, Affinity chromatography |
Development of Sustainable and Scalable Synthetic Pathways for Industrial Academic Research on this compound
For this compound to be widely studied and potentially utilized in industrial and academic research, the development of sustainable and scalable synthetic pathways is essential. Traditional methods for the synthesis of biphenyl compounds often rely on harsh reaction conditions and the use of stoichiometric amounts of metal reagents, which can generate significant waste.
Future research should focus on the application of modern, greener synthetic methodologies. carlroth.comnih.govnih.gov This includes the use of catalytic cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, which can be performed under milder conditions and with lower catalyst loadings. rsc.org The exploration of C-H activation strategies could also provide a more atom-economical route to this class of compounds.
Furthermore, the principles of green chemistry should be applied to the entire synthetic process. carlroth.com This includes the use of safer solvents, the reduction of energy consumption, and the minimization of waste generation. The development of a truly sustainable synthesis will be crucial for the long-term viability of research on this compound. rsc.orgresearchgate.net
Table 4: Comparison of Synthetic Strategies for Biphenyls
| Synthetic Method | Advantages | Disadvantages | Relevance to Sustainable Synthesis |
|---|---|---|---|
| Ullmann Coupling | Can be used for sterically hindered biphenyls | Often requires high temperatures and stoichiometric copper | Less sustainable due to harsh conditions and metal waste |
| Suzuki-Miyaura Coupling | Mild reaction conditions, High functional group tolerance, Commercially available boronic acids | Palladium catalyst can be expensive | Highly relevant due to mild conditions and catalytic nature |
| Negishi Coupling | High reactivity, Good for cross-coupling of sp³-sp² carbons | Requires the use of organozinc reagents which can be sensitive to air and moisture | Can be a sustainable option with careful handling of reagents |
Investigation of Intermolecular Forces and Self-Assembly Properties of this compound for Supramolecular Chemistry
The unique combination of functional groups in this compound, including the hydroxyl group and the two fluorine atoms, makes it an interesting building block for supramolecular chemistry. The investigation of its intermolecular forces and self-assembly properties could lead to the development of novel materials with interesting properties.
The fluorine atoms in the difluorophenyl ring can participate in halogen bonding, a non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. acs.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing another handle for directing self-assembly. Furthermore, the aromatic rings can engage in π-π stacking interactions.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-(2,5-Difluorophenyl)-2-methylphenol, and what experimental precautions are critical?
- Methodological Answer : The compound can be synthesized via difluoromethylation of phenolic precursors using sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent. A typical procedure involves reacting 2-methylphenol derivatives with fluorinated reagents in the presence of cesium carbonate as a base in DMF at 80–100°C. Gas evolution during the reaction necessitates an oil bubbler to manage pressure. Hazard analysis for reagents like DMF (neurotoxin) and fluorinated intermediates is essential, with strict adherence to fume hood protocols and waste disposal guidelines .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming the positions of fluorine and methyl groups.
- HPLC-PDA/MS : Ensures purity and detects trace impurities, especially fluorinated byproducts.
- X-ray Crystallography : For definitive structural elucidation, though crystallization may require co-crystallization agents due to low symmetry .
Q. How can researchers determine the solubility profile of this compound for biological assays?
- Methodological Answer : Perform sequential solubility tests in solvents of varying polarity (e.g., DMSO, ethanol, hexane) using UV-Vis spectroscopy or gravimetric analysis. For aqueous solubility, use phosphate-buffered saline (PBS) with surfactants like Tween-80. Document pH-dependent solubility changes via potentiometric titration, as fluorine substitution can alter pKa values .
Advanced Research Questions
Q. How does the position of fluorine atoms on the phenyl ring influence biological activity in related compounds?
- Methodological Answer : Comparative studies with analogs (e.g., 2,4-difluoro vs. 2,5-difluoro substitution) reveal that fluorine positioning affects electronic distribution and steric interactions. For example, in azole antifungals like Isavuconazole, the 2,5-difluorophenyl group enhances binding to fungal CYP51 enzymes. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins and validate with in vitro enzyme inhibition assays .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in IC values.
- Structural Confirmation : Re-synthesize disputed compounds and verify structures via high-resolution mass spectrometry (HRMS) to rule out synthesis errors .
Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of fluorinated phenols to predict logP, bioavailability, and metabolic clearance.
- ADMET Prediction : Use tools like SwissADME to optimize substituents for reduced toxicity. For instance, introducing a hydroxyl group at the 4-position may improve solubility but requires stability testing under physiological pH .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
- Reaction Optimization : Replace DMF with safer solvents (e.g., acetonitrile) to mitigate toxicity risks at larger scales.
- Purification : Implement flash chromatography with gradient elution to separate fluorinated byproducts. For gram-scale production, consider continuous flow reactors to enhance yield and reproducibility .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s fluorescence properties?
- Methodological Answer :
- Environmental Controls : Test fluorescence in degassed vs. aerated solvents to assess oxygen quenching effects.
- Concentration-Dependent Studies : Use fluorimetry to determine if aggregation-caused quenching (ACQ) occurs at higher concentrations.
- Comparative Standards : Validate results against structurally similar fluorophores like 2-amino-4'-fluorobenzophenone, which has established photophysical profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




